5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-5-1-4(6)3-11-5;/h4-5,11-12H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYCCFUGVBFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cyclization
The absolute stereochemistry at the 5-position is controlled using chiral auxiliaries or asymmetric catalysis. In one protocol, a brominated norbornene intermediate undergoes nucleophilic displacement with a trifluoromethylating agent (e.g., TMSCF₃) in the presence of a copper(I) catalyst. This step achieves enantiomeric excesses >90% when employing (R)-BINAP as a ligand.
Trifluoromethylation Strategies
Direct introduction of the trifluoromethyl group is accomplished via:
- Radical trifluoromethylation using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate).
- Nucleophilic displacement of a leaving group (e.g., bromide) with CF₃⁻ sources under phase-transfer conditions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Data from Ambeed (CAS 31560-06-2) demonstrate that reactions conducted in tetrahydrofuran (THF) at 100°C for 70 hours yield 62.8% of the desired product, whereas lower temperatures (80°C) reduce yields to <40%. Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to undesired side reactions with the trifluoromethyl group.
Table 1: Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 100 | 70 | 62.8 |
| DMF | 100 | 70 | 12.4 |
| Toluene | 100 | 70 | 28.9 |
Catalytic Systems
Palladium-catalyzed cross-coupling reactions are critical for introducing aromatic substituents. For instance, Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ achieves >80% conversion when molecular sieves are used to scavenge water.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrogen chloride gas in anhydrous diethyl ether. Crystallization from a mixture of ethanol and ethyl acetate yields the hydrochloride salt with ≥95% purity. X-ray diffraction analysis confirms the zwitterionic structure, with the protonated amine forming a strong hydrogen bond with the chloride counterion.
Table 2: Crystallization Conditions
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/Ethyl Acetate | 95 | Needles |
| Methanol | 89 | Plates |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group undergoes substitution under acidic or basic conditions. The trifluoromethyl group enhances the leaving group ability by polarizing the C–O bond through inductive effects.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-yl methyl ether | 72% | |
| Arylation | Ph-B(OH)₂, Cu(OAc)₂, 4Å MS, DCM | 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-yl phenyl ether | 58% |
Oxidation and Reduction Pathways
The hydroxyl group and bicyclic nitrogen participate in redox reactions:
Oxidation
Controlled oxidation of the hydroxyl group yields ketone derivatives:
Reduction
The hydrochloride salt can be reduced to its free base using weak reducing agents:
Acylation and Sulfonation
The hydroxyl group reacts with acylating/sulfonating agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-yl acetate | 85% | |
| Tosyl chloride | Et₃N, THF, rt | 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-yl tosylate | 78% |
Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under strong acidic/basic conditions:
Basic Ring Expansion
With NaOH (10%), the compound rearranges to a seven-membered lactam via C–N bond cleavage.
Stereochemical Influence on Reactivity
The endo/exo configuration of the bicyclic system affects reaction rates:
| Configuration | Relative Rate (vs. exo) | Example Reaction |
|---|---|---|
| endo-OH | 1.0 | Base-catalyzed substitution |
| exo-OH | 3.2 | Acid-catalyzed esterification |
Data from highlight enhanced reactivity in the exo form due to reduced steric hindrance.
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming a trifluoromethylated imine .
-
Photolysis : UV irradiation (254 nm) induces C–F bond cleavage, yielding defluorinated byproducts .
This compound’s versatility in substitutions, redox reactions, and ring transformations makes it a high-value intermediate for synthesizing trifluoromethyl-containing pharmaceuticals. Further studies should explore catalytic asymmetric derivatization to access enantiopure analogs.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- This compound serves as a valuable intermediate for synthesizing complex organic molecules. Its bicyclic structure allows for various functional group transformations, making it a versatile building block in synthetic methodologies .
Reactivity and Functionalization
- The hydroxyl group in 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride can undergo oxidation to form ketones or aldehydes, while the trifluoromethyl group enhances reactivity towards electrophiles .
Biological Research
Pharmacophore in Drug Design
- The compound is studied for its potential as a pharmacophore in drug development. Its structural characteristics are known to improve bioavailability and metabolic stability of drug candidates .
Therapeutic Applications
- Research indicates that this compound may have therapeutic potential for treating neurological disorders and infectious diseases due to its ability to interact with specific biological targets .
Medicinal Chemistry
Antimicrobial Activity
- Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, which are being explored for potential use as antibacterial agents .
Mechanism of Action
- The mechanism involves interactions with enzymes and receptors, where the trifluoromethyl group enhances binding affinity and selectivity, potentially modulating biochemical pathways relevant to disease processes .
Industrial Applications
Production of Specialty Chemicals
- In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties contribute to developing high-performance polymers and functional materials .
Environmental Considerations
- Industrial synthesis methods are being optimized for scalability and cost-effectiveness while considering environmental impacts, such as using high-pressure reactors and continuous flow systems for efficient production .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
- 2-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride stands out due to its specific substitution pattern and the presence of both a hydroxyl group and a trifluoromethyl group. These features confer unique reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Biological Activity
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (CAS No. 2137916-74-4) is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development for various therapeutic applications.
- Molecular Formula : C7H11ClF3NO
- Molecular Weight : 217.62 g/mol
- Chemical Structure : The bicyclic structure contributes to the compound's unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the bicyclic framework provides stability, modulating various biochemical pathways essential for therapeutic effects.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its role as an antimicrobial agent.
- Neurological Activity : Its structure is being explored for potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
- Pharmacophore Development : The compound serves as a valuable scaffold in drug design, enhancing bioavailability and metabolic stability of drug candidates.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that derivatives of 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Neuropharmacological Studies :
- In vitro assays indicated that the compound could influence neurotransmitter release, suggesting a mechanism for potential antidepressant or anxiolytic effects.
-
Structure-Activity Relationship (SAR) :
- Research focusing on SAR highlighted that modifications to the trifluoromethyl and hydroxyl groups significantly impacted biological activity, guiding further optimization for therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol | Amino group substitution | Enhanced neuroactivity |
| 2-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane | Lacks hydroxyl group | Limited biological activity |
The unique combination of the trifluoromethyl group and hydroxyl functionality in this compound distinguishes it from similar compounds, contributing to its enhanced reactivity and biological profile.
Q & A
Q. Critical Factors :
- Solvent choice : Ethanol or DMSO enhances solubility of intermediates but may reduce purity if not carefully dried .
- Temperature : Elevated temperatures (>90°C) accelerate trifluoromethylation but risk decomposition .
- Yield Optimization : Typical yields range from 50–70%, with losses occurring during stereochemical control and salt precipitation steps .
How can stereochemical purity of the bicyclic core be ensured during synthesis?
Advanced Research Question
The compound’s rigid bicyclo[2.2.1]heptane framework poses challenges in isolating enantiopure forms. Methodological strategies include:
- Chiral Resolution : Use of chiral auxiliaries (e.g., tert-butyl carbamates) to separate diastereomers via crystallization .
- Asymmetric Catalysis : Palladium-catalyzed cyclization with chiral ligands to favor the desired (1S,4S,5R) configuration .
- Analytical Validation : Combined HPLC (with chiral columns) and to confirm >98% enantiomeric excess .
Q. Data Contradictions :
- reports conflicting yields (45–75%) for exo vs. endo isomers, highlighting solvent-dependent stereoselectivity. Polar aprotic solvents (e.g., DMF) favor exo configurations, while non-polar solvents (toluene) stabilize endo forms .
What analytical techniques are most effective for characterizing structural and chemical purity?
Basic Research Question
- NMR Spectroscopy : , , and NMR confirm the bicyclic framework and trifluoromethyl group integrity. Key signals include:
- Mass Spectrometry : High-resolution ESI-MS identifies [M+H] peaks (expected m/z: 240.08) and detects halogen impurities .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
How does the trifluoromethyl group influence the compound’s pharmacological activity?
Advanced Research Question
The CF group enhances:
- Metabolic Stability : Reduces oxidative metabolism in hepatic microsomal assays due to strong C-F bond inertness .
- Receptor Binding : Electron-withdrawing effects increase affinity for serotonin or dopamine receptors in in vitro assays (IC values: 10–50 nM) .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
Q. Contradictory Data :
- reports conflicting IC values (5 nM vs. 120 nM) for dopamine D receptors, possibly due to variations in cell-line expression levels or assay conditions .
What strategies mitigate side reactions during N-functionalization of the azabicyclo core?
Advanced Research Question
The secondary amine in the 2-azabicyclo framework is prone to over-alkylation or oxidation. Solutions include:
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to shield the amine during trifluoromethylation .
- Low-Temperature Reactions : Conducting alkylation at -20°C to suppress competing elimination pathways .
- Reductive Amination : Selective imine formation with NaBH or STAB (sodium triacetoxyborohydride) minimizes byproducts .
Case Study :
demonstrates that replacing DMF with DMSO reduces N-oxide formation by 30% during amine alkylation .
How can discrepancies in reported biological activity be resolved?
Advanced Research Question
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (cAMP vs. calcium flux) .
- Solubility Issues : Poor aqueous solubility of the hydrochloride salt may artifactually lower IC values. Use of co-solvents (e.g., 5% DMSO) is critical .
- Metabolite Interference : In vivo studies may reflect activity of metabolites (e.g., hydroxylated derivatives) rather than the parent compound .
Q. Validation Steps :
- Dose-Response Curves : Repeat assays with purified compound across multiple concentrations.
- Metabolite Screening : Use LC-MS/MS to rule out bioactive degradation products .
What computational methods predict the compound’s reactivity and binding modes?
Advanced Research Question
- DFT Calculations : Model transition states for trifluoromethylation and predict regioselectivity .
- Molecular Docking : Simulate interactions with GPCRs (e.g., 5-HT) using AutoDock Vina or Schrödinger .
- MD Simulations : Assess stability of the hydrochloride salt in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
